N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . They have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The structures of the compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumor Agents
Research has identified the potential of heterocyclic compounds containing a sulfonamido moiety, similar in structure to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide, as antibacterial agents. These compounds, through various synthetic processes, have shown high antibacterial activity, indicating their usefulness in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013). Additionally, certain derivatives have demonstrated potent antitumor activities, suggesting their application in cancer treatment. Compounds synthesized from similar structures have shown higher activity against various cancer cell lines than standard drugs in some cases, further underscoring their potential as antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Histone Deacetylase Inhibition
A compound structurally related to this compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing various anticancer mechanisms. Its oral bioavailability and significant in vivo antitumor activity highlight its potential as an anticancer drug (Zhou et al., 2008).
Vasodilatory Action
N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which share a similar structural motif with the compound , have been synthesized and shown to possess vasodilatory action. These compounds increase arterial blood flow, suggesting their potential application in cardiovascular treatments. Some derivatives have been found to be equipotent to diltiazem, a clinically used cardiovascular drug, indicating their promise in therapeutic applications (Morikawa, Sone, & Asano, 1989).
Degradation and Environmental Impact
Investigations into the degradation of similar sulfonylurea herbicides have shown that microbial transformation plays a crucial role in their environmental breakdown. This research is critical for understanding the environmental impact and degradation pathways of such compounds, potentially leading to improved agricultural practices and remediation strategies (Saha & Kulshrestha, 2002).
Wirkmechanismus
Target of Action
The primary target of this compound is Collagen Prolyl 4-Hydroxylase (P4H) . P4H is a key enzyme involved in the synthesis of collagen, the most abundant protein in mammals. By targeting P4H, the compound can influence the formation and deposition of collagen, which plays a crucial role in many biological processes, including tissue repair and fibrosis .
Mode of Action
The compound interacts with its target, P4H, by inhibiting its activity . This inhibition results in a decrease in collagen synthesis, as P4H is responsible for the hydroxylation of proline residues in collagen, a critical step in collagen formation .
Biochemical Pathways
The compound affects the collagen synthesis pathway. By inhibiting P4H, the hydroxylation of proline residues in the collagen triple helix is reduced. This leads to a decrease in the stability of the collagen molecule and, consequently, a reduction in collagen deposition . The downstream effects include a potential reduction in fibrosis, as collagen deposition is a key feature of fibrotic diseases .
Result of Action
The compound has been found to present better anti-fibrotic activities than some existing treatments . It effectively inhibits the expression of collagen and reduces the content of hydroxyproline, a major component of the collagen triple helix, in cell culture medium in vitro . These results suggest that the compound could be developed into a novel anti-fibrotic drug .
Eigenschaften
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,19-10-8-17-5-3-4-16-7-9-18(19)23(16)17)28-13-12-25-21-14-22(27-15-26-21)29-20-6-1-2-11-24-20/h1-6,8,10-11,14-15,28H,7,9,12-13H2,(H2,24,25,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAMASDYAMZZNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCCNC4=CC(=NC=N4)NC5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.